Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-
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Overview
Description
It is a colorless liquid with a characteristic odor and is commonly found in essential oils of various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the oxidation of p-menth-1-en-7-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic oxidation of p-menth-1-en-7-ol using metal catalysts such as palladium or platinum. This method offers higher yields and is more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid
Reduction: Cyclohexanemethanol
Substitution: Secondary alcohols with various alkyl groups
Scientific Research Applications
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, disrupting their function .
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- is similar to other compounds such as:
Perillic aldehyde: Another aldehyde with a similar structure but different functional groups.
Phellandral: A stereoisomer of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- with similar properties.
Perillaldehyde: A compound with a similar molecular structure but different stereochemistry.
These compounds share similar chemical properties but differ in their reactivity and applications, making Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- unique in its specific uses and effects.
Properties
CAS No. |
22451-49-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-prop-1-en-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3 |
InChI Key |
AOVAKEPXEOVCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(CC1)C=O |
density |
0.923-0.929 |
physical_description |
Clear colourless or pale yellow liquid; Spicy, herbal, fruity aroma |
solubility |
Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
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